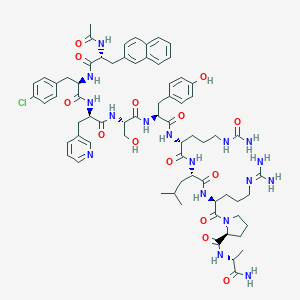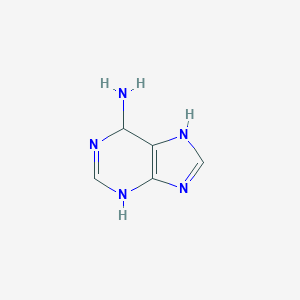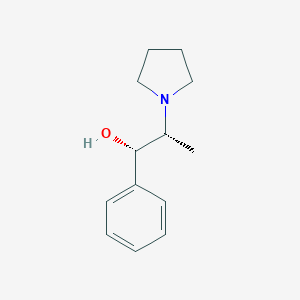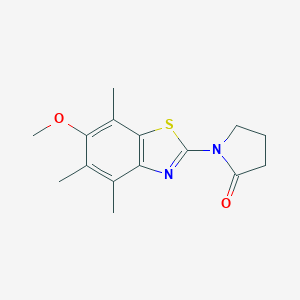
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of benzothiazole and is known for its unique chemical properties that make it useful in various fields of research.
Mechanism Of Action
MPTP works by inhibiting the activity of complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress. This mechanism of action has been linked to the development of Parkinson's disease, which is characterized by the degeneration of dopaminergic neurons in the substantia nigra.
Biochemical And Physiological Effects
MPTP has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress, inflammation, and apoptosis in various cell types. MPTP has also been shown to affect the function of various neurotransmitter systems, including the dopamine and serotonin systems.
Advantages And Limitations For Lab Experiments
MPTP has several advantages for lab experiments, including its ability to induce selective neurodegeneration in the dopaminergic system. However, MPTP also has several limitations, including its toxicity and potential for off-target effects.
Future Directions
There are several future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease that target the mechanisms of MPTP-induced neurodegeneration. Another area of interest is the use of MPTP as a tool to study the role of oxidative stress and inflammation in the development of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPTP and its potential applications in various fields of research.
Synthesis Methods
MPTP can be synthesized through a multi-step process that involves the reaction of 6-methoxy-4,5,7-trimethyl-2-benzothiazolylamine with pyrrolidinone. This reaction is typically carried out under controlled conditions, with the use of appropriate solvents and reagents.
Scientific Research Applications
MPTP has been extensively studied for its applications in scientific research. It has been found to have a range of potential uses in the fields of neuroscience, pharmacology, and biochemistry. MPTP has been used as a tool to study the mechanisms of neurodegenerative diseases, such as Parkinson's disease, and to develop new treatments for these conditions.
properties
CAS RN |
120165-64-2 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O2S/c1-8-9(2)13(19-4)10(3)14-12(8)16-15(20-14)17-7-5-6-11(17)18/h5-7H2,1-4H3 |
InChI Key |
YSLJVEAQUYRGBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)OC)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N3CCCC3=O)C)OC)C |
synonyms |
2-Pyrrolidinone, 1-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




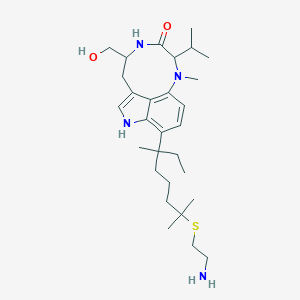

![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)
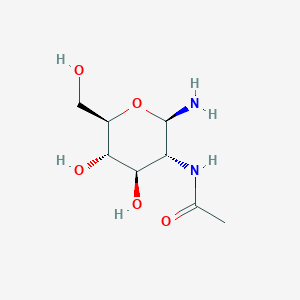
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)


